Superior Yield in Hydrobromide Salt Synthesis Compared to 2-(Bromomethyl)piperidine Analog
In a direct head-to-head comparison under identical reaction conditions, 2-(2-bromoethyl)piperidine hydrobromide (2b) was synthesized in 82% yield from the corresponding 2-(2-hydroxyethyl)piperidine, whereas the homologous 2-(bromomethyl)piperidine hydrobromide (2a) was obtained in 76% yield [1]. This 6% absolute yield advantage is attributed to the increased stability of the extended alkyl chain during the bromination step.
| Evidence Dimension | Synthetic yield of hydrobromide salt from precursor alcohol |
|---|---|
| Target Compound Data | 82% yield |
| Comparator Or Baseline | 2-(Bromomethyl)piperidine hydrobromide: 76% yield |
| Quantified Difference | +6% absolute yield advantage |
| Conditions | Reaction with HBr in water, reflux, 24 h (Scheme 1 in [1]) |
Why This Matters
Higher synthetic efficiency reduces raw material costs and improves process economics for scale-up procurement decisions.
- [1] D'hooghe, M.; Tehrani, K.A.; Buyck, C.; De Kimpe, N. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to alkyl acrylates: application towards the synthesis of 2-(methoxycarbonyl)indolizidine. ARKIVOC 2010, (iii), 93-101. Scheme 1 yields: 2a (n=1) 76%, 2b (n=2) 82%. View Source
